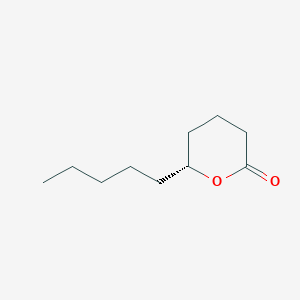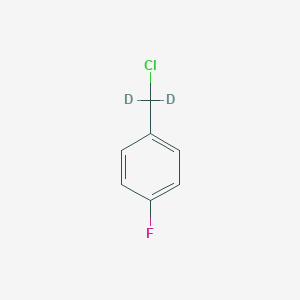
Solvent Yellow 16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes a pyrazolone core with phenyl and phenylazo substituents. It is often used in chemical research and industrial processes due to its versatile reactivity and stability.
Mechanism of Action
Target of Action
Solvent Yellow 16, also known as 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- or Disperse Yellow 16, is primarily used as a coloring agent . .
Mode of Action
The exact mode of action of this compound is not clearly defined due to limited research. As a dye, it is likely to interact with its environment through physical and chemical processes rather than specific biological interactions. It’s worth noting that the color hues obtained in different solvents can vary, suggesting that the compound’s interaction with its environment can influence its observable properties .
Pharmacokinetics
Understanding the adme properties of any compound is crucial for predicting its behavior in a biological system
Result of Action
The primary observable result of this compound’s action is the imparting of colorAs a dye, its primary function is to interact with light in such a way as to produce a specific color .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of dust can lead to the formation of combustible dust concentrations in air . Moreover, the compound may cause long-lasting harmful effects to aquatic life . Therefore, it’s crucial to handle this compound in a well-ventilated place, avoid dust formation, and prevent its release to the environment .
Biochemical Analysis
Biochemical Properties
Solvent Yellow 16 plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions can lead to the formation of reactive intermediates, which may further interact with cellular components, potentially leading to oxidative stress and cellular damage . Additionally, this compound can bind to albumin, a major protein in the blood, affecting its transport and distribution within the body .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism . For instance, exposure to this compound has been linked to changes in the expression of genes involved in oxidative stress response and apoptosis . These changes can impact cell function, potentially leading to cytotoxic effects in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For example, this compound has been found to inhibit the activity of certain enzymes involved in detoxification processes, leading to an accumulation of toxic metabolites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to this compound in in vitro studies has shown that it can lead to persistent changes in cellular function, including sustained oxidative stress and alterations in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may not exhibit significant toxic effects, but at higher doses, it can induce adverse effects, including liver and kidney damage . Studies have shown that there is a threshold dose above which the toxic effects become pronounced, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites within the cell . The compound’s metabolism can also influence its toxicity and overall impact on cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It can bind to albumin in the blood, facilitating its transport to different tissues . The compound’s distribution is also influenced by its solubility and affinity for different cellular components, affecting its localization and accumulation within the body .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been found to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . The compound’s localization is directed by targeting signals and post-translational modifications, which help it reach specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- typically involves the azo coupling reaction. This process starts with the preparation of the diazonium salt from aniline derivatives, which then reacts with the pyrazolone compound under basic conditions to form the azo compound . The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium salt and using a basic medium to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reaction time. The use of continuous flow reactors is common to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The phenyl and phenylazo groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylpyrazolone oxides, while reduction can produce phenylhydrazine derivatives.
Scientific Research Applications
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its use as an analgesic and anti-inflammatory agent.
1-Phenyl-3-methyl-5-pyrazolone: Used in the synthesis of dyes and pigments.
3-Methyl-1-phenylpyrazol-5-one: Employed in organic synthesis and as a reagent in analytical chemistry.
Uniqueness
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)- stands out due to its unique azo group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of versatility and functionality.
Properties
CAS No. |
4314-14-1 |
|---|---|
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
5-methyl-2-phenyl-4-phenyldiazenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H14N4O/c1-12-15(18-17-13-8-4-2-5-9-13)16(21)20(19-12)14-10-6-3-7-11-14/h2-11,19H,1H3 |
InChI Key |
XOCUHWXGSSSCTJ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC=C3 |
| 4314-14-1 | |
Synonyms |
2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3h-pyrazol-3-on; CI 12700; SUDAN YELLOW 3G; SPECS AE-848/32730002; Transparent Yellow 3GL; 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-; Solvent yellow 16 (C.I. 12700); 1-Phenyl-3-methyl-4-phenyl |
Origin of Product |
United States |
Q1: What are the structural characteristics of Disperse Yellow 16?
A: While the provided research papers do not delve into detailed spectroscopic data, they do confirm the identity of Disperse Yellow 16 as 1-phenyl-3-methyl-4-phenylazo-5-pyrazolone. [] Further information on its molecular formula and weight can be obtained from chemical databases.
Q2: How does modifying Disperse Yellow 16 with a sulphatoethylsulphone group affect its dyeing properties on wool/polyester blend fabrics?
A: Research indicates that a sulphatoethylsulphone analogue of Disperse Yellow 16 exhibits superior dyeing characteristics for wool/polyester blend fabrics compared to the unmodified dye. This modified dye achieves maximum exhaustion values and color yield at a pH of 7. [, ] This modified dye also demonstrates excellent to very good wet fastness properties on dyed fabrics compared to the commercial dye. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B36296.png)

